molecular formula C15H15N3O3S B2614351 5-(4-methoxyphenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 879934-62-0

5-(4-methoxyphenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No. B2614351
CAS RN: 879934-62-0
M. Wt: 317.36
InChI Key: XVTQWTJCZUBMQL-UHFFFAOYSA-N
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Description

The compound “5-(4-methoxyphenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide” is a pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Synthesis Analysis

The synthesis of pyrimidine derivatives involves the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido . The structures of the newly synthesized compounds were established based on their spectral data, elemental analyses and alternative synthetic routes whenever possible .


Molecular Structure Analysis

Pyrimidine belongs to an electron-rich nitrogen-containing heterocycle. Synthetic versatility of pyrimidine allows the generation of structurally diverse derivatives which includes analogs derived from substitution of the aryl ring, derivatization of pyrimidine nitrogen and substitutions at carbon at 2, 4, 5, and 6 positions .


Chemical Reactions Analysis

The reaction mixture was cooled to room temperature, and the obtained solid was filtered, washed with cold water, and dried under vacuum to afford pure intermediate ethyl 4- (4-substituted phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate .

Scientific Research Applications

Synthesis of Novel Compounds

Research has explored the synthesis of novel heterocyclic compounds derived from structural analogs of "5-(4-methoxyphenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide". These compounds have been synthesized for potential applications in medicinal chemistry due to their anti-inflammatory, analgesic, and cytotoxic activities. For instance, novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines have been developed, showing promising COX-2 inhibition and analgesic and anti-inflammatory activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Cytotoxicity Studies

The synthesis and characterization of pyrazolo[1,5-a]pyrimidine derivatives have been conducted, with some compounds exhibiting in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. This research provides insights into the potential therapeutic applications of these compounds in cancer treatment (Hassan, Hafez, & Osman, 2014).

Antidiabetic Screening

The antidiabetic properties of novel dihydropyrimidine derivatives have been investigated, highlighting the significance of structural modifications in enhancing biological activities. Such studies contribute to the development of new therapeutic agents for diabetes management (Lalpara, Vachhani, Hadiyal, Goswami, & Dubal, 2021).

Antimicrobial Activity

Research on the antimicrobial activity of novel derivatives reveals the potential of thiazolo[3,2-a]pyrimidine compounds in combating infectious diseases. These studies have identified compounds with significant activity against various bacterial strains, contributing to the search for new antimicrobial agents (Kolisnyk, Vlasov, Kovalenko, Osolodchenko, & Chernykh, 2015).

Anti-inflammatory Activities

The exploration of the anti-inflammatory activities of thiazolo[3,2-a]pyrimidine derivatives has led to the identification of compounds with moderate anti-inflammatory effects. Such research aids in the discovery of new anti-inflammatory drugs with improved efficacy and safety profiles (Tozkoparan, Ertan, Kelicen, & Demirdamar, 1999).

Future Directions

The development of clinically active drugs relies increasingly on the use of heterocyclic scaffolds, many of which contain nitrogen, as evidenced by the considerable number of bioactive compounds now available . This review intends to assist in the development of more potent and efficacious anticancer drugs with pyrimidine scaffold .

properties

IUPAC Name

5-(4-methoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O3S/c1-8-12(14(16)20)13(9-3-5-10(21-2)6-4-9)18-11(19)7-22-15(18)17-8/h3-6,13H,7H2,1-2H3,(H2,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVTQWTJCZUBMQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=O)CSC2=N1)C3=CC=C(C=C3)OC)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-methoxyphenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide

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